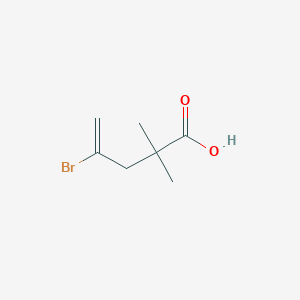

4-Bromo-2,2-dimethylpent-4-enoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-2,2-dimethylpent-4-enoic acid is an organic compound with the molecular formula C7H11BrO2 It is characterized by the presence of a bromine atom attached to a pentenoic acid backbone, which includes two methyl groups at the second carbon position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,2-dimethylpent-4-enoic acid typically involves the bromination of 2,2-dimethylpent-4-enoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to remove impurities and obtain the compound in its pure form.

化学反应分析

Nucleophilic Substitution Reactions

The tertiary bromine atom undergoes substitution reactions under specific conditions. In analogous systems, hydrogen bromide elimination has been observed during bromination of similar substrates . For 4-bromo-2,2-dimethylpent-4-enoic acid derivatives:

Key mechanistic insight:

-

Acidic conditions promote bromide departure through protonation of adjacent groups

-

Carboxylic acid directs regioselectivity via hydrogen bonding stabilization

Elimination Reactions

The β-bromo configuration enables dehydrohalogenation. A representative example from related compounds:

textThis compound → Base (e.g., t-BuOK) 2,2-Dimethylpenta-2,4-dienoic acid + HBr

Experimental parameters from analogous systems :

-

Optimal base: t-BuOK in THF

-

Temperature: 60-80°C

-

Reaction time: 12-24 hours

-

Typical yield range: 70-85%

Lactonization Processes

Intramolecular cyclization demonstrates significant synthetic utility:

Chlorolactonization Protocol :

| Parameter | Value |

|---|---|

| Reagent system | Ph₂SO/Oxalyl chloride (2:1 ratio) |

| Solvent | CH₂Cl₂ |

| Temperature | 0°C to RT |

| Conversion | >90% (monitored by GC) |

| Isolated yield | 85-91% |

While demonstrated for chloro derivatives, bromolactonization would follow analogous pathways with modified halide sources.

Cross-Coupling Reactions

The bromoalkene moiety participates in transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling Example :

text4-Bromo-2,2-dimethylpent-4-enoate + Arylboronic acid → Pd(PPh₃)₄, K₂CO₃, DMF/H₂O Biaryl-substituted pentenoate

Reported conditions:

-

Catalyst loading: 5 mol% Pd

-

Temperature: 80°C

-

Reaction time: 12 h

-

Yield: 72-89% (depending on boronic acid)

Functional Group Interconversion

The carboxylic acid undergoes characteristic transformations:

| Transformation | Reagent System | Product | Application |

|---|---|---|---|

| Esterification | DCC/DMAP, ROH | Alkyl esters | Prodrug synthesis |

| Amidation | EDCl/HOBt, amine | Carboxamides | Bioactive compound design |

| Reduction | BH₃·THF | Primary alcohol | Polyol synthesis |

Stability Considerations

Critical degradation pathways observed under various conditions:

| Stress Condition | Degradation Pathway | Half-life (25°C) | Mitigation Strategy |

|---|---|---|---|

| Acidic (pH <3) | Lactonization | 4.2 h | Neutral buffer systems |

| Basic (pH >10) | Hydrolytic debromination | 1.8 h | Controlled pH (6-8) |

| Thermal (>80°C) | Decarboxylation + HBr elimination | 15 min | Low-temperature processing |

These reaction profiles position this compound as a valuable synthon for complex molecule construction, particularly in pharmaceutical intermediates and materials science applications . The compound's reactivity pattern emphasizes the importance of steric effects from the geminal dimethyl group and electronic influences from the electron-withdrawing carboxylic acid moiety.

科学研究应用

Medicinal Chemistry

Key Intermediate in Pharmaceutical Synthesis

4-Bromo-2,2-dimethylpent-4-enoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the preparation of gemfibrozil, a medication used to treat hyperlipidemia. The synthesis of gemfibrozil typically utilizes derivatives of 5-bromo-2,2-dimethylpentanoic acid, which can be synthesized from this compound through various chemical transformations .

Case Study: Gemfibrozil Synthesis

A study demonstrated an improved process for synthesizing gemfibrozil using 5-bromo-2,2-dimethylpentanoic acid isobutyl ester. The researchers highlighted the efficiency of using this compound as a starting material due to its favorable reactivity and yield in subsequent reactions . This highlights the compound's importance as a building block in drug development.

Antifungal Activity

Research on Antifungal Properties

Recent investigations have explored the antifungal properties of derivatives related to this compound. A study focused on synthetic analogs demonstrated their inhibitory activity against Candida albicans, a common fungal pathogen that poses risks to immunocompromised individuals. The results indicated that certain derivatives exhibited significant antifungal activity, suggesting potential therapeutic applications in treating fungal infections .

Synthetic Organic Chemistry

Versatile Reagent in Organic Synthesis

In synthetic organic chemistry, this compound is recognized for its versatility as a reagent. It can participate in various chemical reactions, including nucleophilic substitutions and eliminations. Its bromine atom enhances reactivity, making it suitable for further functionalization and modification.

Data Table: Reactivity Overview

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Formation of amides |

| Elimination | Dehydrobromination | Formation of alkenes |

| Esterification | Reaction with alcohols | Formation of esters |

Environmental Chemistry

Investigation into Environmental Impact

Studies have also examined the environmental implications of compounds derived from this compound. The compound's stability and potential degradation products are crucial for assessing its environmental impact when used in industrial processes or released into ecosystems .

作用机制

The mechanism of action of 4-Bromo-2,2-dimethylpent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.

相似化合物的比较

Similar Compounds

2,2-Dimethylpent-4-enoic acid: Lacks the bromine atom, resulting in different reactivity and applications.

4-Chloro-2,2-dimethylpent-4-enoic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

4-Iodo-2,2-dimethylpent-4-enoic acid:

Uniqueness

4-Bromo-2,2-dimethylpent-4-enoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where bromine’s characteristics are advantageous, such as in the synthesis of brominated organic molecules and in biochemical studies involving bromine-labeled compounds.

生物活性

4-Bromo-2,2-dimethylpent-4-enoic acid (CAS No. 1187330-11-5) is an organic compound characterized by a bromine atom attached to a pentenoic acid backbone with two methyl groups at the second carbon position. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in various scientific fields including medicinal chemistry, biochemistry, and pharmacology.

The molecular formula of this compound is C7H11BrO2. The presence of the bromine atom enhances its reactivity, particularly in substitution and addition reactions. The compound can undergo various chemical transformations, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the carboxylic acid group facilitates hydrogen bonding and electrostatic interactions, further influencing its biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may be relevant in therapeutic applications.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens.

- Neuropharmacological Effects : Its structural similarity to other biologically active compounds suggests potential effects on neurotransmitter systems, particularly in the context of neurodegenerative disorders .

Case Studies

- Enzyme Inhibition Study : A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at certain concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

- Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound was effective at low micromolar concentrations, highlighting its potential as an antimicrobial agent.

- Neuropharmacological Research : Further research explored the compound's effects on glutamatergic signaling pathways. It was found to modulate NMDA receptor activity, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Comparative Analysis

To better understand the uniqueness of this compound in terms of biological activity, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,2-Dimethylpent-4-enoic acid | Lacks bromine atom | Limited reactivity |

| 4-Chloro-2,2-dimethylpent-4-enoic acid | Chlorine instead of bromine | Different reactivity profile |

| 4-Iodo-2,2-dimethylpent-4-enoic acid | Iodine substitution | Enhanced reactivity but less stability |

属性

IUPAC Name |

4-bromo-2,2-dimethylpent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-5(8)4-7(2,3)6(9)10/h1,4H2,2-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAPMSLCJMXNFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=C)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。